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molecular formula C13H14O B8747024 4-Benzyl-2-cyclohexen-1-one CAS No. 81842-24-2

4-Benzyl-2-cyclohexen-1-one

Cat. No. B8747024
M. Wt: 186.25 g/mol
InChI Key: CMBMYOXQJBCPFT-UHFFFAOYSA-N
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Patent
US05962403

Procedure details

A 1-liter four-necked flask equipped with a Dean-Stark trap and a thermometer was charged with 71 g of morpholine and 400 ml of toluene, and 100 g of 3-phenylpropionaldehyde were added dropwise thereto while chilling with ice water, followed by azeotropic dehydration for 1 hour. After cooling the reaction mixture, excess morpholine was distilled off with toluene. The residue was dissolved in 400 ml of toluene. In a 1-liter four-necked flask equipped with a thermometer and a condenser, 70 g of methyl vinyl ketone were added dropwise under reflux to the solution over 1 hour. After aging under reflux for 1 hour, the reaction mixture was cooled, and 10% sulfuric acid was added dropwise to the reaction mixture until the pH of the reaction mixture reached 3. The thus-acidified reaction mixture was then stirred at room temperature for 1.5 hours. After separating the resulting lower water layer, the residual organic layer was neutralized, washed with water, dried and concentrated, thereby obtaining 137 g of a crude product. Dissolved in 500 ml of methanol were 137 g of the crude product, and 4 ml of 4.5 mol/liter aqueous KOH were added dropwise to the solution at room temperature, followed by stirring for 3 hours at the same temperature. After neutralizing the resultant mixture with acetic acid, methanol was distilled off. After the residue was charged into a 1-liter four-necked flask equipped with a Dean-Stark trap and a thermometer to dissolve it in 500 ml of toluene, 2 g of p-toluenesulfonic acid were added to the solution, followed by azeotropic dehydration for 3 hours. After cooling, the residue was neutralized and washed with water, and the resultant organic layer was dried and concentrated, thereby obtaining 119 g of a crude product. This product was purified by column chromatography to obtain 41 g (yield: 30%) of 4-benzyl-2-cyclohexen-1-one.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
71 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
crude product
Quantity
137 g
Type
reactant
Reaction Step Six
Name
Quantity
4 mL
Type
reactant
Reaction Step Seven
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
500 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
N1[CH2:6][CH2:5][O:4]CC1.[C:7]1([CH3:13])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[C:14]1(CCC=O)[CH:19]=CC=[CH:16][CH:15]=1.[OH-].[K+]>CO.C(O)(=O)C>[CH2:13]([CH:15]1[CH2:16][CH2:6][C:5](=[O:4])[CH:19]=[CH:14]1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
71 g
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
400 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
100 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCC=O
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1
Step Six
Name
crude product
Quantity
137 g
Type
reactant
Smiles
Step Seven
Name
Quantity
4 mL
Type
reactant
Smiles
[OH-].[K+]
Step Eight
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
500 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The thus-acidified reaction mixture was then stirred at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1-liter four-necked flask equipped with a Dean-Stark trap
ADDITION
Type
ADDITION
Details
were added dropwise
DISTILLATION
Type
DISTILLATION
Details
was distilled off with toluene
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 400 ml of toluene
CUSTOM
Type
CUSTOM
Details
In a 1-liter four-necked flask equipped with a thermometer and a condenser, 70 g of methyl vinyl ketone
ADDITION
Type
ADDITION
Details
were added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
under reflux to the solution over 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
ADDITION
Type
ADDITION
Details
10% sulfuric acid was added dropwise to the reaction mixture until the pH of the reaction mixture
CUSTOM
Type
CUSTOM
Details
After separating the resulting lower water layer
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
obtaining 137 g of a crude product
ADDITION
Type
ADDITION
Details
were added dropwise to the solution at room temperature
STIRRING
Type
STIRRING
Details
by stirring for 3 hours at the same temperature
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
was distilled off
ADDITION
Type
ADDITION
Details
After the residue was charged into a 1-liter four-necked flask
CUSTOM
Type
CUSTOM
Details
equipped with a Dean-Stark trap
DISSOLUTION
Type
DISSOLUTION
Details
a thermometer to dissolve it in 500 ml of toluene
ADDITION
Type
ADDITION
Details
2 g of p-toluenesulfonic acid were added to the solution
WAIT
Type
WAIT
Details
followed by azeotropic dehydration for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
the resultant organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
obtaining 119 g of a crude product
CUSTOM
Type
CUSTOM
Details
This product was purified by column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1C=CC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 41 g
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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